3-Cyclopropoxy-4-formyl-N-methylbenzamide
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Overview
Description
3-Cyclopropoxy-4-formyl-N-methylbenzamide is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, a formyl group, and an N-methylbenzamide moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-4-formyl-N-methylbenzamide typically involves the reaction of 3-cyclopropoxy-4-formylbenzoic acid with N-methylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine or pyridine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-4-formyl-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-Cyclopropoxy-4-carboxy-N-methylbenzamide.
Reduction: 3-Cyclopropoxy-4-hydroxymethyl-N-methylbenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyclopropoxy-4-formyl-N-methylbenzamide is utilized in several scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, such as its role in drug development and as a lead compound for the design of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-4-formyl-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropoxy-3-formyl-N-methylbenzamide: This compound has a similar structure but with the positions of the cyclopropoxy and formyl groups reversed.
3-(Cyclopropylmethoxy)-4-formyl-N-methylbenzamide: This compound has a cyclopropylmethoxy group instead of a cyclopropoxy group.
Uniqueness
3-Cyclopropoxy-4-formyl-N-methylbenzamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C12H13NO3 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
3-cyclopropyloxy-4-formyl-N-methylbenzamide |
InChI |
InChI=1S/C12H13NO3/c1-13-12(15)8-2-3-9(7-14)11(6-8)16-10-4-5-10/h2-3,6-7,10H,4-5H2,1H3,(H,13,15) |
InChI Key |
HEHNSTZTPMFCOC-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)C=O)OC2CC2 |
Origin of Product |
United States |
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